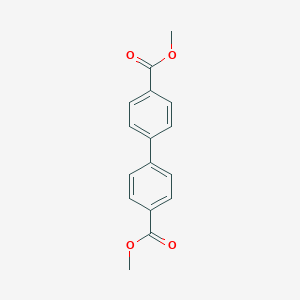

Dimethyl 4,4'-biphenyldicarboxylate

描述

BIPHENYL DIMETHYL DICARBOXYLATE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 4-(4-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRIRZXWWALTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061143 | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine faintly red crystals; [MSDSonline] | |

| Record name | Dimethyl 4,4'-biphenyldicarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

792-74-5 | |

| Record name | 4,4′-Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=792-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4,4'-biphenyldicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000792745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl dimethyl dicarboxylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12475 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 4,4'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPHENYL DIMETHYL DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K61BXA0U9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL 4,4'-BIPHENYLDICARBOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5754 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to Dimethyl 4,4'-biphenyldicarboxylate (CAS: 792-74-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-biphenyldicarboxylate, also known as Biphenyl dimethyl dicarboxylate (B.D.D.), is a planar biphenyldicarboxylic acid ester with the CAS number 792-74-5.[1][2] This synthetic compound, derived from the medicinal plant Schizandra fructus, is primarily recognized for its hepatoprotective properties and is utilized in the treatment of chronic hepatitis and other forms of liver damage.[3][4][5] Its mechanism of action involves the modulation of key cellular signaling pathways, making it a compound of significant interest in drug development and biomedical research. This guide provides a comprehensive overview of its chemical properties, biological activities, experimental protocols, and safety information.

Chemical Identity and Physical Properties

This compound is a white to cream-colored crystalline powder.[1][6] It is insoluble in water but shows solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][7]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 4-(4-methoxycarbonylphenyl)benzoate[8] |

| CAS Number | 792-74-5[7][8][9] |

| Molecular Formula | C₁₆H₁₄O₄[1][8] |

| Molecular Weight | 270.28 g/mol [1][8] |

| Synonyms | Biphenyl dimethyl dicarboxylate, 4,4'-Dicarboxymethylbiphenyl, Dimethyl 4,4'-dibenzoate[1][10] |

| InChIKey | BKRIRZXWWALTPU-UHFFFAOYSA-N[8][9] |

| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC[8] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Physical Form | Crystalline solid / Fine faintly red crystals | [7][8] |

| Color | White to Off-White / Cream | [1][6] |

| Melting Point | 213-215 °C | [1] |

| Boiling Point | 373.4°C (rough estimate) | [1] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | DMSO: ~0.25 mg/mL, DMF: ~1 mg/mL | [7][9] |

| Benzene & Chloroform (Slightly, Heated, Sonicated) | [1] | |

| Storage Temperature | -20°C (long-term) | [7][9] |

| Stability | ≥ 4 years at -20°C |[7][9] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Data Point | Value | Reference(s) |

|---|---|---|---|

| UV/Vis Spectroscopy | λmax | 280 nm | [7][9] |

| ¹H NMR (403 MHz, CDCl₃) | δ (ppm) | 8.13 (d, J = 8.7 Hz, 4H), 7.69 (d, J = 8.7 Hz, 4H), 3.95 (s, 6H) | [6] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | 166.79, 153.16, 144.34, 130.19, 129.68, 127.23, 124.20, 52.2 | [6] |

| Mass Spectrometry (EI) | m/z (%) | 270 (M+, 48), 239 (100) | [6] |

| Ionization Energy | IE (eV) | 9.15 ± 0.05 |[11] |

Biological Activity and Mechanism of Action

The primary therapeutic application of this compound is as a hepatoprotective agent. It has been shown to normalize elevated alanine aminotransferase (ALT) levels, a key indicator of liver damage.[1][2] The compound provides protective action against liver lesions induced by toxins such as carbon tetrachloride (CCl₄) in animal models.[8][12]

The key mechanism of action is its ability to stimulate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[1][7][9] At a concentration of 250 µg/ml in HepG2 cells, it induces the expression of interferon-α (IFN-α) stimulated genes, suggesting a potential anti-viral effect, particularly against the Hepatitis B virus (HBV).[7][9][13] Furthermore, it exhibits antioxidant properties by enhancing the hepatic mitochondrial glutathione redox status, which helps protect liver cells from oxidative stress.[12]

Key Applications

-

Drug Development: Used as a hepatoprotective agent in the treatment of chronic viral hepatitis and drug-induced liver injury.[1][9][14]

-

Research: Employed in studies of hepatic fibrosis and chronic hepatocellular damage.[1][15]

-

Chemical Synthesis: Serves as a starting reagent for the synthesis of other complex molecules, such as dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates.[1][2] It is also a valuable monomer for creating polymers with improved thermal and mechanical properties.[16]

-

Agrochemicals: Historically used in the preparation of insect growth regulators.[8]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the preparation of stock solutions for in vitro experiments.

Materials:

-

This compound (crystalline solid)[7]

-

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]

-

Inert gas (e.g., Argon or Nitrogen)[7]

-

Aqueous buffer or isotonic saline[7]

Procedure:

-

Weigh the desired amount of this compound solid.

-

Dissolve the solid in an appropriate volume of DMSO (to a concentration of ~0.25 mg/mL) or DMF (to ~1 mg/mL).[7][9] The solvent should be purged with an inert gas.[7]

-

For experiments requiring aqueous solutions, the organic stock solution can be diluted into the desired aqueous buffer or isotonic saline.[7]

-

Note: Due to the compound's limited stability in aqueous solutions, it is recommended not to store the aqueous solution for more than one day.[7] For long-term storage, aliquot the organic stock solution and store at -20°C for up to one month or -80°C for up to six months, protected from light.[4]

Protocol 2: Synthesis via Nickel-Catalyzed Reductive Coupling

This protocol describes the synthesis of this compound (referred to as H-H dimer) from a tosylated precursor, adapted from a procedure for biaryl dicarboxylates.[17]

Materials:

-

Methyl 4-(tosyloxy)benzoate (precursor, synthesized from methylparaben)

-

Anhydrous Dimethylformamide (DMF)

-

Manganese (Mn) powder

-

NiBr₂bipy catalyst

-

Trifluoroacetic acid

-

1M Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate

-

Apparatus for flash chromatography

Procedure:

-

Charge a 25 mL Schlenk flask with a stir bar, anhydrous DMF (3 mL), and provide a protective inert atmosphere. Heat the reaction to 60°C.

-

Add Manganese (Mn) powder (1.1471 g, 0.209 mol) to the reaction, followed quickly by the NiBr₂bipy catalyst (0.3912 g, 0.001 mol) and trifluoroacetic acid (40 µL).

-

Slowly add Methyl 4-(tosyloxy)benzoate (1.000 g, 0.00326 mol) dissolved in 3 mL of anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at 60°C for 1 hour.

-

After 1 hour, acidify the reaction with 1M hydrochloric acid (20 mL).

-

Slowly add diethyl ether (50 mL) to the reaction mixture and extract three times with diethyl ether (50 mL x 3).

-

Wash the combined organic layers twice with D.I. water (50 mL) and once with brine (50 mL).

-

Dry the organic layer over sodium sulfate and concentrate in vacuo.

-

Purify the crude product via flash chromatography to yield this compound.[17]

Protocol 3: Recrystallization for Purification

This method is used to obtain high-purity crystals of the compound.[18]

Materials:

-

Crude this compound

-

Ethyl acetate

-

Heating mantle, condenser, and standard reflux apparatus

-

Filtration apparatus

Procedure:

-

Dissolve approximately 300 mg of the crude compound in 20 mL of boiling ethyl acetate (boiling point ~77°C).

-

Reflux the solution for about 15 minutes.

-

Perform a hot filtration to remove any insoluble impurities.

-

Allow the filtrate to cool very slowly over a period of ~15 hours to room temperature.

-

After several hours, platelet-shaped colorless crystals will form.

-

Recover the purified crystals by filtration.[18]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an irritant.

Table 4: GHS Hazard Information

| Code | Hazard Statement | Precautionary Codes |

|---|---|---|

| H315 | Causes skin irritation | P280, P302+P352, P332+P313 |

| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation | P261, P304+P340, P312 |

(Reference for Table 4:[19][20])

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[20] Use a NIOSH-approved respirator if dust is generated.[21]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[20][21]

-

Hygiene: Avoid ingestion and inhalation.[20] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[21]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] For long-term stability, store at -20°C.[7][9]

Conclusion

This compound is a well-characterized molecule with significant therapeutic potential as a hepatoprotective agent. Its ability to modulate the JAK/STAT pathway and exhibit antioxidant effects underscores its importance in the study and treatment of liver diseases. The availability of established synthesis and purification protocols facilitates its use in research and development. Proper adherence to safety and handling guidelines is essential when working with this compound.

References

- 1. Biphenyl dimethyl dicarboxylate | 792-74-5 [chemicalbook.com]

- 2. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 11. [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Diphenyl Dimethyl Bicarboxylate in the Treatment of Viral Hepatitis, Adjuvant or Curative? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biphenyl-dimethyl dicarboxylate in treating and preventing hepatitis due to drug poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. osti.gov [osti.gov]

- 17. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate [protocols.io]

- 18. Dimethyl biphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. fishersci.es [fishersci.es]

- 21. static.cymitquimica.com [static.cymitquimica.com]

Physical and chemical properties of Dimethyl 4,4'-biphenyldicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and biological activity of Dimethyl 4,4'-biphenyldicarboxylate. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is a symmetrical diester with a planar biphenyl core structure.[2] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₄ | [3] |

| Molecular Weight | 270.28 g/mol | [4][5] |

| Melting Point | 213-215 °C | [2] |

| Boiling Point (estimated) | 373.4 °C | [2] |

| Solubility in DMSO | ~0.25 mg/mL | [6] |

| Solubility in Dimethyl Formamide (DMF) | ~1 mg/mL | [6] |

| Water Solubility | Insoluble | [1][2] |

| UV/Vis Maximum Absorption (λmax) | 280 nm | [6] |

Spectral Data Summary

The following table summarizes the key spectral data for this compound, crucial for its identification and characterization.

| Spectral Data | Values and Interpretation | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.13 (d, J = 8.5 Hz, 4H, Ar-H), 7.69 (d, J = 8.5 Hz, 4H, Ar-H), 3.95 (s, 6H, -OCH₃) | [4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 167.1 (C=O), 144.6 (Ar-C), 130.5 (Ar-CH), 130.0 (Ar-C), 127.5 (Ar-CH), 52.5 (-OCH₃) | [4] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 270 | [7] |

| Infrared (IR) | Key stretches expected for C=O (ester), C-O (ester), and aromatic C-H and C=C bonds. |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via Fischer esterification of 4,4'-biphenyldicarboxylic acid is provided below.

Synthesis of this compound via Fischer Esterification

Materials:

-

4,4'-Biphenyldicarboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,4'-biphenyldicarboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

-

Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to obtain a crystalline solid.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity: JAK/STAT Signaling Pathway

This compound has been shown to act as a hepatoprotectant, in part by stimulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2] This pathway is crucial for transmitting information from extracellular signals to the cell nucleus, leading to the activation of gene transcription involved in immunity and cell proliferation.

The following diagram illustrates the general mechanism of the JAK/STAT pathway and the role of this compound.

Caption: Activation of the JAK/STAT signaling pathway by this compound.

Applications in Research and Drug Development

This compound is primarily recognized for its hepatoprotective properties and has been investigated for the treatment of chronic hepatitis.[2] Its ability to stimulate the JAK/STAT signaling pathway suggests its potential as an immunomodulatory agent. In drug development, it can serve as a scaffold for the synthesis of novel therapeutic agents. Furthermore, its rigid biphenyl core is of interest in materials science for the development of polymers and liquid crystals.

References

- 1. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate [protocols.io]

- 2. DIETHYL BIPHENYL-4,4'-DICARBOXYLATE(47230-38-6) 1H NMR [m.chemicalbook.com]

- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate [orgspectroscopyint.blogspot.com]

- 5. Dimethyl biphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. This compound | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Dimethyl 4,4'-biphenyldicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-biphenyldicarboxylate is a significant organic compound utilized as a key intermediate in the synthesis of various materials, including polymers and liquid crystals. Its molecular structure and conformational dynamics are of paramount importance as they dictate the macroscopic properties of these materials. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and experimental protocols related to this compound.

Molecular Structure and Spectroscopic Data

The molecular structure of this compound, with the chemical formula C₁₆H₁₄O₄, consists of a central biphenyl core with methyl carboxylate groups attached at the 4 and 4' positions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The characteristic chemical shifts for this compound are summarized below.

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Aromatic Protons | 8.13 | Doublet | 8.5 | 4H |

| Aromatic Protons | 7.69 | Doublet | 8.5 | 4H |

| Methyl Protons | 3.95 | Singlet | - | 6H |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) in ppm |

| Carbonyl Carbon | 167.1 |

| Aromatic Carbon | 144.6 |

| Aromatic Carbon | 130.5 |

| Aromatic Carbon | 130.0 |

| Aromatic Carbon | 127.5 |

| Methyl Carbon | 52.5 |

Crystallographic Data and Solid-State Conformation

Single-crystal X-ray diffraction provides precise information about the arrangement of atoms in the solid state. The crystallographic data for this compound is presented in the following table.

| Crystal Data | Value |

| Chemical Formula | C₁₆H₁₄O₄ |

| Formula Weight | 270.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 7.1358 (9) Å |

| b | 5.9752 (8) Å |

| c | 29.709 (4) Å |

| V | 1266.7 (3) ų |

| Z | 4 |

| Temperature | 100 K |

In the solid state, the asymmetric unit of this compound consists of one half of the molecule, with the complete molecule generated by an inversion center.[1] The biphenyl core is essentially planar.[1] The dihedral angle between the phenyl rings is a critical conformational parameter. The ester groups exhibit a small dihedral angle of 6.37 (10)° with respect to the phenyl rings to which they are attached.[2]

Conformational Analysis

The conformation of this compound is primarily defined by the dihedral angle between the two phenyl rings. This rotation is subject to an energy barrier.

Rotational Energy Barrier

Computational studies on the parent biphenyl molecule have shown that the rotational barrier is relatively low. For biphenyl, the experimental barriers for rotation are approximately 6.0 ± 2.1 kJ/mol at a 0° dihedral angle (planar conformation) and 6.5 ± 2.0 kJ/mol at a 90° dihedral angle. The presence of substituents at the para positions, such as the methyl ester groups in this compound, is not expected to significantly increase the steric hindrance to rotation around the central C-C bond. Therefore, it is anticipated that this compound will also have a relatively low rotational energy barrier in the gas phase and in solution, allowing for dynamic conformational changes.

The following diagram illustrates the key rotational degree of freedom in this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 4,4'-biphenyldicarboxylic acid with methanol in the presence of an acid catalyst.

Materials:

-

4,4'-Biphenyldicarboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add 4,4'-biphenyldicarboxylic acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from boiling ethyl acetate.[2]

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent, such as ethyl acetate.[2]

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

For a typical ¹H NMR spectrum, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and experimental methodologies for this compound. The planar conformation in the solid state, coupled with a low rotational barrier in other phases, are key characteristics of this molecule. The provided experimental protocols for synthesis and characterization serve as a valuable resource for researchers in the fields of materials science and drug development. A thorough understanding of these fundamental properties is essential for the rational design of new materials and pharmaceuticals based on the this compound scaffold.

References

Spectroscopic Analysis of Dimethyl 4,4'-biphenyldicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Dimethyl 4,4'-biphenyldicarboxylate, a molecule of interest in various fields including polymer chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.13 | Doublet (d) | 8.5 | 4H | Aromatic CH (ortho to ester) |

| 7.69 | Doublet (d) | 8.5 | 4H | Aromatic CH (meta to ester) |

| 3.95 | Singlet (s) | - | 6H | OCH₃ |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | C=O (Ester) |

| 144.6 | Quaternary Aromatic C |

| 130.5 | Aromatic CH |

| 130.0 | Quaternary Aromatic C |

| 127.5 | Aromatic CH |

| 52.5 | OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are listed below.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1280, ~1100 | Strong | C-O Stretch (Ester) |

| ~850 | Strong | Para-disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are provided below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 270 | High | [M]⁺ (Molecular Ion) |

| 239 | Medium | [M - OCH₃]⁺ |

| 183 | Medium | [M - COOCH₃]⁺ |

| 152 | High | [C₁₂H₈]⁺ (Biphenyl radical cation) |

| 126 | Low | [C₁₀H₆]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to guide researchers in reproducing these results.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

-

¹H NMR Acquisition:

-

A standard pulse sequence is used to acquire the proton spectrum.

-

The spectral width is set to encompass all expected proton resonances.

-

Data is typically acquired over 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlet peaks for each unique carbon atom.

-

A wider spectral width is used compared to ¹H NMR.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation (Solid State): As this compound is a solid, several methods can be employed:

-

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Thin Film: The compound is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.

-

The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment in a reproducible manner.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dimethyl 4,4'-biphenyldicarboxylate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount for predicting their physical properties, chemical reactivity, and biological interactions. This technical guide provides an in-depth analysis of the crystal structure of Dimethyl 4,4'-biphenyldicarboxylate, a planar biphenyldicarboxylic acid ester with applications as a hepatoprotective agent.

This compound (C₁₆H₁₄O₄) presents as a crystalline solid.[1] Its molecular framework is characterized by two phenyl rings linked by a central carbon-carbon bond, with dimethyl ester groups at the 4 and 4' positions. Single-crystal X-ray diffraction studies have elucidated the precise arrangement of atoms within its crystal lattice, revealing key structural features that govern its macroscopic properties.

Crystallographic Data and Structure Refinement

The crystal structure of this compound was determined at a temperature of 100 K.[2][3] The compound crystallizes in the orthorhombic space group Pbca.[2][3] The asymmetric unit of the title compound, C₁₆H₁₄O₄, consists of one half-molecule of the ester; the complete molecule is generated by an inversion center.[2][3] This crystallographic symmetry dictates that the biphenyl moiety is planar. The maximum deviation from the least-squares plane for all non-hydrogen atoms is observed for the peripheral methyl groups, amounting to 0.124 (2) Å.[2][3] The crystal packing can be described as a herringbone-like structure.[3] The solid is a typical molecular crystal, with no classical hydrogen bonds present.[2][3]

A summary of the crystal data and structure refinement parameters is provided in the table below.

| Parameter | Value |

| Empirical Formula | C₁₆H₁₄O₄ |

| Formula Weight | 270.27 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 7.1358 (9) Å[2][3] |

| b | 5.9752 (8) Å[2][3] |

| c | 29.709 (4) Å[2][3] |

| Volume | 1266.7 (3) ų[2][3] |

| Z | 4[2][3] |

| Density (calculated) | 1.417 Mg/m³[2] |

| Absorption Coefficient | 0.10 mm⁻¹[2][3] |

| F(000) | 568[2] |

| Data Collection & Refinement | |

| Reflections Collected | 14661[3] |

| Independent Reflections | 1585[3] |

| R(int) | 0.061[3] |

| Final R indices [I>2σ(I)] | R1 = 0.050, wR2 = 0.142[3] |

| Goodness-of-fit on F² | 1.08[3] |

Molecular Geometry

The planarity of the biphenyl system is a notable feature of the crystal structure. The dihedral angle between the two phenyl rings is fixed by symmetry. Selected bond lengths and angles are presented in the following table, providing a quantitative description of the molecular geometry.

| Bond | Length (Å) | Angle | Degrees (°) |

| O1—C7 | 1.3409 (19)[3] | C2—C1—C6 | 118.00 (14) |

| O2—C7 | 1.2093 (18)[3] | C1—C2—C3 | 121.23 (14) |

| C1—C2 | 1.4035 (19)[3] | C2—C3—C4 | 120.47 (14) |

| C1—C6 | 1.4052 (19)[3] | C3—C4—C5 | 118.96 (14) |

| C4—C5 | 1.394 (2)[3] | C4—C5—C6 | 120.84 (14) |

| C5—C6 | 1.387 (2)[3] | C1—C6—C5 | 120.49 (14) |

| C4—C7 | 1.488 (2)[3] | O2—C7—O1 | 123.63 (14) |

| O1—C8 | 1.4502 (19)[3] | O2—C7—C4 | 124.77 (14) |

| O1—C7—C4 | 111.60 (13) | ||

| C7—O1—C8 | 116.14 (12) |

Experimental Protocol: Crystallization

The single crystals of this compound suitable for X-ray diffraction were obtained through a slow cooling crystallization method. The experimental procedure is outlined below:

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering, corresponding to the crystallographic data.

References

Solubility Profile of Dimethyl 4,4'-biphenyldicarboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 4,4'-biphenyldicarboxylate, a key intermediate in various chemical syntheses and a compound of interest in pharmaceutical research. Understanding its solubility is critical for process development, formulation design, and analytical method development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility (at approx. 25°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~ 0.25 mg/mL[1] | - |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~ 1 mg/mL[1] | - |

| Benzene | C₆H₆ | Non-Polar | Slightly Soluble | Requires heating and sonication for dissolution.[2] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | Requires heating and sonication for dissolution.[2] |

| Water | H₂O | Polar Protic | Insoluble[2] | Sparingly soluble in aqueous solutions.[1] |

Note: The terms "Slightly Soluble" and "Insoluble" are qualitative descriptions and indicate a low affinity of the solute for the solvent. For practical applications, experimental determination of the exact solubility is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound is essential for its application in research and development. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a well-established and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of crystalline this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution using a gentle stream of inert gas (e.g., nitrogen) or by placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with solute) - (Mass of empty container)] / (Volume of filtered solution in mL) * 100

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.

Materials:

-

This compound

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the λmax, which is the wavelength at which the compound exhibits maximum absorbance.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Prepare a Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound and filter it.

-

Sample Analysis:

-

Take a known volume of the clear, filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility ( g/100 mL) = (Concentration from calibration curve in g/mL) * (Dilution factor) * 100

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Dimethyl 4,4'-biphenyldicarboxylate and Related Aromatic Esters

Disclaimer: Direct, in-depth experimental data on the thermal stability and degradation of Dimethyl 4,4'-biphenyldicarboxylate is not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview based on the analysis of structurally similar aromatic esters, particularly Dimethyl Terephthalate (DMT), to infer the expected thermal behavior and degradation pathways of this compound. The experimental protocols and degradation mechanisms described herein are representative of this class of compounds and should be adapted as necessary for specific research applications.

Introduction

This compound is a diester of 4,4'-biphenyldicarboxylic acid and methanol. It belongs to the class of aromatic esters, which are known for their high thermal stability. This property makes them suitable for applications in high-performance polymers, as plasticizers, and in various organic syntheses. Understanding the thermal stability and degradation profile of this compound is crucial for its application in materials science and for ensuring safe handling and processing at elevated temperatures. This guide summarizes the available thermal analysis data of analogous compounds, outlines a general experimental protocol for thermogravimetric analysis, and proposes a likely degradation pathway.

Thermal Stability of Aromatic Esters

The thermal stability of aromatic esters is influenced by the nature of the aromatic core and the ester functional groups. Generally, these compounds exhibit high melting points and decomposition temperatures. The following table summarizes the thermal properties of several aromatic esters, providing a comparative basis for estimating the thermal stability of this compound.

| Compound Name | Molecular Structure | Melting Point (°C) | Onset Degradation Temp. (°C) | Endset Degradation Temp. (°C) | Reference |

| Dimethyl Terephthalate (DMT) | C₆H₄(COOCH₃)₂ | 140.2 | - | - | [1] |

| Dimethyl-2,6-naphthalene dicarboxylate (2,6-DMNDC) | C₁₀H₆(COOCH₃)₂ | 190.2 | - | - | [1][2] |

| Dibenzyl oxalate (DBO) | (COOCH₂C₆H₅)₂ | 78.5 | - | - | [1] |

| Methyl-2-methoxybenzoate (Me-2-MeBe) | C₆H₄(OCH₃)(COOCH₃) | - | - | - | [2] |

| Benzyl benzoate (BEB) | C₆H₅COOCH₂C₆H₅ | 18.1 | - | - | [1][2] |

Note: Specific onset and endset degradation temperatures for all listed compounds were not available in the cited sources. The primary degradation of pure Dimethyl Terephthalate (DMT) in an inert atmosphere is expected to be a primary one-step process.[3]

Experimental Protocols: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The following is a generalized TGA protocol for the analysis of an aromatic ester like this compound, based on methodologies for similar compounds.[3]

Objective: To determine the onset of decomposition and the thermal degradation profile of the analyte.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)

-

High-purity nitrogen (or other inert gas)

-

Analytical balance

-

Alumina or platinum crucibles

Procedure:

-

Instrument Preparation:

-

Turn on the TGA instrument and the associated computer controller.

-

Ensure the purge gas (high-purity nitrogen) is flowing at a constant rate (e.g., 20-50 mL/min) through the furnace and balance chambers to provide an inert atmosphere.

-

Perform any necessary calibrations (e.g., temperature, mass) as per the manufacturer's guidelines.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry, high-purity this compound sample into a clean, tared TGA crucible.

-

Record the exact initial mass of the sample.

-

-

Experimental Setup:

-

Carefully place the sample crucible onto the TGA balance mechanism.

-

If using a simultaneous TGA/DSC instrument, place an empty, clean crucible on the reference position.

-

Seal the furnace.

-

-

Temperature Program:

-

Initial Isothermal Step: Hold the temperature at 30°C for 10-15 minutes to allow the system to stabilize and purge any residual oxygen.

-

Heating Ramp: Increase the temperature from 30°C to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). The heating rate can be varied (e.g., 5, 10, 20°C/min) to study the kinetics of degradation.

-

Final Isothermal Step (Optional): Hold at the final temperature for a period to ensure complete decomposition.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition, typically defined as the temperature at which a significant mass loss (e.g., 5%) is observed.

-

Proposed Thermal Degradation Pathway

The thermal degradation of aromatic polyesters, which are polymers of aromatic dicarboxylic acids and diols, typically proceeds through the cleavage of the ester linkages.[4] A similar mechanism can be proposed for the degradation of this compound. The primary degradation step is likely the homolytic or heterolytic scission of the ester bond.

Below is a conceptual diagram illustrating a plausible thermal degradation pathway for a generic dimethyl aryl dicarboxylate, which is expected to be analogous to the degradation of this compound.

Caption: Proposed thermal degradation pathway for this compound.

The diagram illustrates that under thermal stress, the initial compound undergoes ester bond cleavage, leading to the formation of reactive radical species. These radicals can then undergo a series of complex reactions, including recombination and fragmentation, to yield various volatile products and a solid char residue. The exact nature of the degradation products would require further analysis using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

References

Technical Whitepaper: Bio-Derived Synthesis of Dimethyl 4,4'-Biphenyldicarboxylate Precursors

An in-depth technical guide on the bio-derived synthesis of precursors for Dimethyl 4,4'-biphenyldicarboxylate (DMBP) is provided below, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (DMBP) is a valuable chemical intermediate used in the synthesis of high-performance polymers, liquid crystals, and various specialty materials. Traditionally, its production relies on petrochemical-based methods, which raise concerns regarding sustainability and environmental impact. The development of bio-based production routes for DMBP precursors, primarily 4,4'-biphenyldicarboxylic acid (BPDA), offers a promising and sustainable alternative. This guide details the current state of bio-derived synthesis of these precursors, focusing on metabolic engineering strategies, experimental protocols, and quantitative production data.

The core of bio-based DMBP synthesis lies in the microbial production of its direct precursor, BPDA. This is typically achieved by engineering microorganisms to perform a biocatalytic dimerization of precursors derived from central metabolism, such as p-aminobenzoic acid (pABA).

Biosynthetic Pathway for 4,4'-Biphenyldicarboxylic Acid (BPDA)

The de novo microbial biosynthesis of BPDA has been successfully demonstrated by engineering a synthetic metabolic pathway in Escherichia coli. This pathway leverages the native chorismate biosynthesis route and introduces heterologous enzymes to channel metabolic flux towards the desired product.

The overall strategy involves a three-step enzymatic cascade starting from chorismate, a key intermediate in the shikimate pathway:

-

Conversion of Chorismate to pABA: The native E. coli enzymes PabA, PabB, and PabC convert chorismate into pABA.

-

Dimerization of pABA: A laccase enzyme is utilized to catalyze the oxidative dimerization of two pABA molecules, forming 3,3'-diamino-4,4'-biphenyldicarboxylic acid (DABP).

-

Deamination of DABP: An aminotransferase enzyme is employed to remove the amino groups from DABP, yielding the final product, BPDA.

A logical diagram illustrating this engineered metabolic pathway is presented below.

Figure 1: Engineered metabolic pathway for the biosynthesis of BPDA from glucose in E. coli.

Quantitative Data on BPDA Production

The efficiency of microbial production systems is a critical factor for their industrial viability. The table below summarizes key quantitative metrics achieved in engineered E. coli strains for the production of BPDA and its intermediate, DABP.

| Product | Host Strain | Key Enzymes Expressed | Titer (mg/L) | Molar Yield (mol/mol glucose) | Cultivation Method |

| DABP | E. coli | Laccase | 180 | N/A | Shake Flask |

| BPDA | E. coli | Laccase, Aminotransferase | 12.5 | N/A | Shake Flask |

Data compiled from representative studies in the field. N/A indicates data not available.

Experimental Protocols

This section provides a generalized methodology for the microbial production and analysis of BPDA, based on common laboratory practices.

1. Strain Construction and Plasmid Assembly:

-

Host Strain: E. coli DH5α is typically used for plasmid construction and maintenance, while E. coli BL21(DE3) is a common choice for protein expression and fermentation.

-

Gene Sourcing: Genes encoding the laccase and aminotransferase enzymes are PCR-amplified from their respective source organisms or synthesized commercially. Codon optimization for E. coli expression is recommended.

-

Vector: A suitable expression vector, such as pETDuet-1, is used. This vector allows for the co-expression of multiple genes under the control of a T7 promoter.

-

Cloning: Standard molecular cloning techniques (e.g., Gibson assembly or restriction enzyme cloning) are used to insert the laccase and aminotransferase genes into the expression vector.

-

Transformation: The resulting plasmid is transformed into the desired E. coli expression host.

2. Microbial Fermentation:

-

Pre-culture: A single colony of the engineered E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin) and grown overnight at 37°C with shaking at 220 rpm.

-

Main Culture: The overnight pre-culture is used to inoculate a larger volume (e.g., 50 mL) of M9 minimal medium supplemented with glucose (e.g., 10 g/L) and the necessary antibiotic. The culture is grown at 37°C with shaking.

-

Induction: When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Fermentation: Following induction, the culture is incubated for an extended period (e.g., 48-72 hours) at a reduced temperature (e.g., 30°C) to allow for protein expression and product formation.

3. Product Extraction and Analysis:

-

Sample Preparation: After fermentation, the culture broth is centrifuged to separate the supernatant from the cell pellet.

-

Extraction: The supernatant is collected, acidified (e.g., with HCl to pH 2-3), and extracted with an organic solvent such as ethyl acetate. The organic phase, containing the desired products, is then evaporated to dryness.

-

Analysis: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) equipped with a C18 column and a UV detector to identify and quantify pABA, DABP, and BPDA.

A workflow diagram summarizing the experimental process is shown below.

Figure 2: General experimental workflow for microbial production and analysis of BPDA.

The bio-derived synthesis of DMBP precursors, specifically BPDA, through microbial fermentation represents a significant advancement towards sustainable chemical manufacturing. The engineered pathways in microorganisms like E. coli have demonstrated the feasibility of producing these valuable compounds from renewable feedstocks. However, the current titers and yields are still relatively low for industrial-scale production.

Future research efforts should focus on:

-

Metabolic Engineering: Further optimization of the host strain's metabolism to increase the precursor supply (chorismate and pABA) and reduce the formation of competing byproducts.

-

Enzyme Engineering: Improving the catalytic efficiency and stability of the key enzymes (laccase and aminotransferase) through protein engineering.

-

Process Optimization: Developing optimized fermentation strategies, including fed-batch cultivation and in-situ product removal, to enhance productivity and overcome potential product toxicity issues.

By addressing these challenges, the bio-based production of BPDA can become a commercially viable and environmentally friendly alternative to conventional chemical synthesis.

Natural Product Analogs of Dimethyl 4,4'-biphenyldicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of natural product analogs of Dimethyl 4,4'-biphenyldicarboxylate, focusing on their biological activities, underlying mechanisms of action, and experimental evaluation. While direct natural product analogs featuring a biphenyl dicarboxylate core are not prominently described in scientific literature, this guide focuses on structurally related and functionally relevant natural biphenyls, particularly honokiol and magnolol, and their semi-synthetic derivatives. These compounds offer a valuable starting point for drug discovery and development, exhibiting a range of promising pharmacological properties.

Introduction to Biphenyl Scaffolds in Natural Products

Biphenyl moieties are a recurring structural feature in a variety of natural products, contributing to their diverse biological activities.[1][2][3] These compounds, found in various plant families, have demonstrated potential as anti-inflammatory, antioxidant, cytotoxic, and antimicrobial agents. The rigid yet conformationally flexible biphenyl core provides a versatile scaffold for interacting with biological targets. While nature has not yielded a direct equivalent to this compound, several natural biphenyls serve as valuable analogs due to their shared core structure and significant bioactivities.

Key Natural Product Analogs and Their Biological Activities

This section focuses on prominent natural biphenyls—honokiol and magnolol—and their derivatives, which represent the most relevant analogs to the core topic.

Honokiol and Magnolol

Honokiol and magnolol are isomeric neolignans isolated from the bark of Magnolia species. They have been extensively studied for their wide-ranging pharmacological effects.[4]

Table 1: Quantitative Biological Activity of Honokiol and Magnolol

| Compound | Biological Activity | Assay | Cell Line/Model | IC50/EC50/Inhibition | Reference |

| Honokiol | Anti-inflammatory | NF-κB Luciferase Reporter | - | 42.3% inhibition at 15 µM | [5] |

| Anti-inflammatory | Cox-2 Activity | - | 66.3% inhibition at 15 µM | [5] | |

| Anti-inflammatory | TNF-α, IL-1β, NF-κB (p65) production | CFA-induced paw tissue | Significant inhibition at 10 mg/kg | [6][7] | |

| Osteoblastogenesis | NF-κB Activation | - | Potent inducer | [8] | |

| Magnolol | Anti-inflammatory | NF-κB Luciferase Reporter | - | 44.8% inhibition at 15 µM | [5] |

| Anti-inflammatory | Cox-2 Activity | - | 45.8% inhibition at 15 µM | [5] | |

| Anti-inflammatory | IL-1β and TNF-α release | DSS-treated colitis mice | Significant reduction at 5-20 mg/kg | [9] |

Semi-Synthetic Ester Derivatives of Honokiol and Magnolol

To enhance their drug-like properties, researchers have synthesized ester derivatives of honokiol and magnolol. These modifications can improve solubility, bioavailability, and potency.[10][11][12][13]

Table 2: Cytotoxic Activity of Honokiol, Magnolol, and their Ester Derivatives against Hepatocarcinoma Cells

| Compound | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |

| Honokiol | HepG2 | > 80 | 40.5 ± 1.5 | 28.6 ± 1.9 | [10][13] |

| Magnolol | HepG2 | > 80 | > 80 | 75.2 ± 2.8 | [10][13] |

| Honokiol monoacetate | HepG2 | > 80 | 35.2 ± 1.8 | 25.4 ± 1.5 | [10][13] |

| Honokiol diacetate | HepG2 | > 80 | 38.9 ± 2.1 | 27.8 ± 1.9 | [10][13] |

| Honokiol monobutyrate | HepG2 | 25.1 ± 1.3 | 1.5 ± 0.1 | 1.0 ± 0.1 | [10][13] |

| Honokiol dibutyrate | HepG2 | 30.2 ± 1.5 | 1.8 ± 0.1 | 1.2 ± 0.1 | [10][13] |

| Magnolol diacetate | HepG2 | > 80 | > 80 | > 80 | [10][13] |

| Magnolol dibutyrate | HepG2 | > 80 | > 80 | > 80 | [10][13] |

Modulation of Key Signaling Pathways

Honokiol and magnolol exert their biological effects by modulating several critical intracellular signaling pathways, primarily the NF-κB, MAPK, and PI3K-Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Honokiol and magnolol have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[5][6][7][8][9][14][15]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Magnolol has been demonstrated to modulate MAPK signaling, contributing to its anti-inflammatory and other cellular effects.[9][15][16]

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is crucial for cell survival, growth, and proliferation. Magnolol has been shown to influence this pathway, which may contribute to its anticancer properties.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. Honokiol and magnolol: A review of structure-activity relationships of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antihyperalgesic Properties of Honokiol in Inflammatory Pain Models by Targeting of NF-κB and Nrf2 Signaling [frontiersin.org]

- 7. Antihyperalgesic Properties of Honokiol in Inflammatory Pain Models by Targeting of NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Honokiol stimulates osteoblastogenesis by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells | PLOS One [journals.plos.org]

- 13. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Magnolol inhibits lipopolysaccharide-induced inflammatory response by interfering with TLR4 mediated NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Dimethyl 4,4'-biphenyldicarboxylate from 4,4'-dimethylbiphenyl: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dimethyl 4,4'-biphenyldicarboxylate, a valuable building block in the manufacturing of polymers, liquid crystals, and pharmaceutical intermediates. The synthesis is a two-step process commencing with the oxidation of 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid, followed by Fischer esterification to yield the desired dimethyl ester.

Two distinct methods for the initial oxidation step are presented: a scalable catalytic oxidation using a Co/Mn/Br catalyst system and a traditional laboratory-scale oxidation using potassium permanganate. The subsequent esterification is achieved through a standard acid-catalyzed reaction with methanol.

Overall Synthesis Workflow

The synthetic route from 4,4'-dimethylbiphenyl to this compound is illustrated below.

Caption: Two-step synthesis of this compound.

Part 1: Oxidation of 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid

This section details two protocols for the oxidation of the methyl groups of 4,4'-dimethylbiphenyl to carboxylic acids.

Method A: Scalable Catalytic Oxidation

This method, adapted from modern scalable industrial processes, utilizes a mixed-metal catalyst system and is suitable for larger-scale preparations.

Experimental Protocol:

-

Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature control is charged with 4,4'-dimethylbiphenyl (DMBP), acetic acid as the solvent, and the catalyst system.

-

Reaction Mixture: For a typical reaction, combine the reactants in the ratios specified in the table below.

-

Reaction Conditions: The reactor is sealed, pressurized with air or a mixture of oxygen and an inert gas, and heated to the desired temperature with vigorous stirring. The reaction progress is monitored by techniques such as HPLC or GC.

-

Work-up and Isolation: Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released. The solid product, 4,4'-biphenyldicarboxylic acid (BPDA), is isolated by filtration, washed with fresh acetic acid, and then with water to remove any residual catalyst and solvent. The product is dried under vacuum.

Quantitative Data for Catalytic Oxidation:

| Parameter | Value |

| Reactants | |

| 4,4'-dimethylbiphenyl | 1 equivalent |

| Acetic Acid (solvent) | 5-10 volumes |

| Cobalt(II) acetate | 0.5 - 2 mol% |

| Manganese(II) acetate | 0.5 - 2 mol% |

| Sodium bromide | 1 - 3 mol% |

| Reaction Conditions | |

| Temperature | 150-200 °C |

| Pressure | 15-30 bar (air or O₂/N₂) |

| Reaction Time | 2-6 hours |

| Product | |

| 4,4'-biphenyldicarboxylic acid | |

| Yield | >90% |

| Purity | High (suitable for esterification) |

Method B: Laboratory-Scale Potassium Permanganate Oxidation

This classic method is well-suited for smaller-scale laboratory preparations and utilizes readily available reagents.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 4,4'-dimethylbiphenyl and a solution of sodium carbonate in water.

-

Addition of Oxidant: The mixture is heated to reflux, and a solution of potassium permanganate in water is added portion-wise over several hours. The reaction is highly exothermic and the addition rate should be controlled to maintain a steady reflux. The disappearance of the purple permanganate color indicates its consumption.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, the excess permanganate is quenched by the addition of a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide is formed. The manganese dioxide is removed by filtration. The filtrate is then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2, leading to the precipitation of the crude 4,4'-biphenyldicarboxylic acid. The product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as acetic acid or ethanol/water, can be performed for further purification.

Quantitative Data for Potassium Permanganate Oxidation:

| Parameter | Value |

| Reactants | |

| 4,4'-dimethylbiphenyl | 1 equivalent |

| Potassium permanganate | 4-6 equivalents |

| Sodium carbonate | 2-3 equivalents |

| Water (solvent) | 20-30 volumes |

| Reaction Conditions | |

| Temperature | Reflux (~100 °C) |

| Reaction Time | 4-8 hours |

| Product | |

| 4,4'-biphenyldicarboxylic acid | |

| Yield | 70-85% |

| Purity | Good after recrystallization |

Part 2: Esterification of 4,4'-biphenyldicarboxylic acid to this compound

This section describes the Fischer esterification of the synthesized 4,4'-biphenyldicarboxylic acid.

Fischer Esterification Protocol

This acid-catalyzed esterification is a reversible reaction, and the equilibrium is driven towards the product by using a large excess of methanol, which also serves as the solvent.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser and charged with 4,4'-biphenyldicarboxylic acid and a large excess of methanol.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

-

Reaction Conditions: The mixture is heated to reflux with stirring. The reaction is typically monitored by TLC or LC-MS until the dicarboxylic acid is fully converted to the diester.

-

Work-up and Isolation: After cooling, the excess methanol is removed by rotary evaporation. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed successively with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Quantitative Data for Fischer Esterification:

| Parameter | Value |

| Reactants | |

| 4,4'-biphenyldicarboxylic acid | 1 equivalent |

| Methanol (reagent and solvent) | 20-50 equivalents |

| Concentrated Sulfuric Acid (catalyst) | 0.1-0.2 equivalents |

| Reaction Conditions | |

| Temperature | Reflux (~65 °C) |

| Reaction Time | 4-12 hours |

| Product | |

| This compound | |

| Yield | >95% |

| Purity | High after recrystallization |

Product Characterization: this compound

The final product should be a white to off-white solid. Its identity and purity can be confirmed by the following analytical methods.

Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Melting Point | 190-193 °C |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.13 (d, J=8.4 Hz, 4H), 7.70 (d, J=8.4 Hz, 4H), 3.95 (s, 6H) |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 166.8, 144.1, 130.3, 129.8, 127.3, 52.3 |

| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1280 (C-O stretch), ~1100 (O-CH₃ stretch) |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key components of each synthetic step.

Caption: Key inputs and outputs for the synthesis of this compound.

Application Notes and Protocols for the Esterification of 4,4'-Biphenyldicarboxylic Acid to Dimethyl 4,4'-Biphenyldicarboxylate

For Researchers, Scientists, and Drug Development Professionals